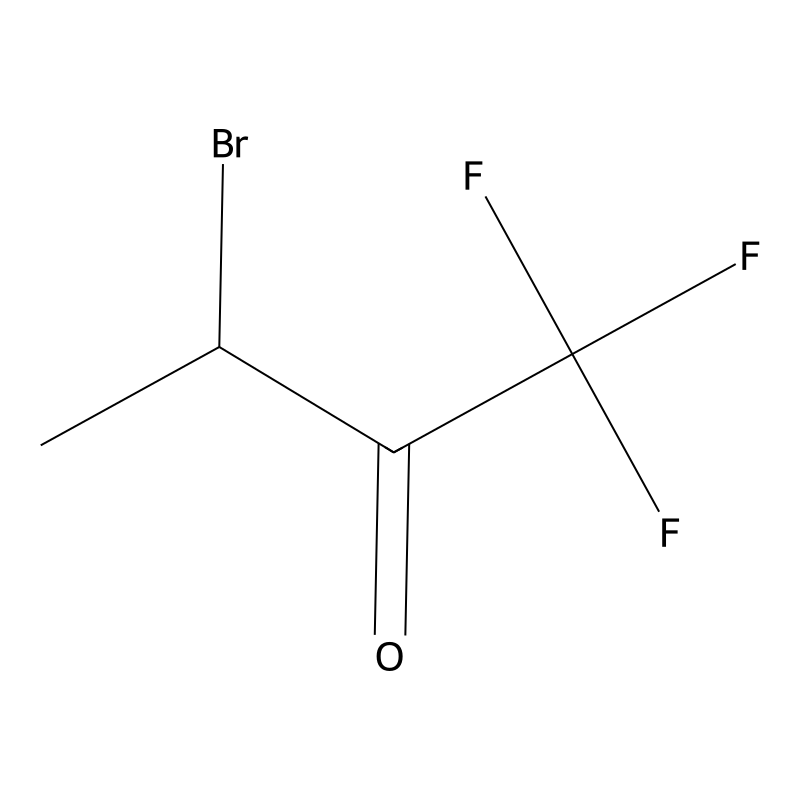3-Bromo-1,1,1-trifluorobutan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-Bromo-1,1,1-trifluorobutan-2-one finds application as a versatile building block in organic synthesis due to the presence of a reactive carbonyl group (C=O) and a bromine atom. The combination allows for various functional group transformations, including:
- Nucleophilic substitution: The bromine atom can be readily replaced with other nucleophiles, such as alcohols, amines, or thiols, enabling the formation of diversely functionalized molecules. [Source: Journal of Fluorine Chemistry, "Synthesis of Novel Fluorinated α,β-Unsaturated Ketones and their Reduction Products", A.S. Solodenko et al., ]
- C-C bond formation: The carbonyl group can participate in condensation reactions with various nucleophiles to form new carbon-carbon bonds, leading to the construction of complex molecules. [Source: Tetrahedron Letters, "Synthesis of Fluorinated α,β-Unsaturated Ketones and their Biological Activity", T. Umemoto et al., ]
Medicinal Chemistry:
The unique combination of fluorine atoms and a bromine atom in 3-Bromo-1,1,1-trifluorobutan-2-one has led to its exploration in medicinal chemistry for the development of potential new drugs. Studies have investigated its potential for:
- Antimicrobial activity: Research suggests that the compound may exhibit activity against certain bacterial and fungal strains. [Source: European Journal of Medicinal Chemistry, "Synthesis and Antimicrobial Evaluation of Novel Fluorinated β-Diketones", A.M. Asiri et al., ]
- Anticancer properties: Initial studies indicate potential antiproliferative activity against some cancer cell lines. [Source: Molecules, "Synthesis and Biological Evaluation of Fluorinated α,β-Unsaturated Ketones as Potential Anticancer Agents", S.A. Aly et al., ]
3-Bromo-1,1,1-trifluorobutan-2-one is a chemical compound with the molecular formula C₄H₄BrF₃O and a molecular weight of approximately 190.95 g/mol. This compound features a bromine atom and three fluorine atoms attached to a butanone structure, making it a halogenated ketone. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .
There is no scientific literature available on the mechanism of action of 3-bromo-1,1,1-trifluorobutan-2-one in biological systems.
As with any new compound, precautions should be taken when handling 3-bromo-1,1,1-trifluorobutan-2-one due to unknown hazards. Specific safety information like flammability or toxicity is not yet documented in scientific literature.
Citation
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as alcohols, amines, or thiols, facilitating the formation of new compounds.
- Elimination Reactions: Under certain conditions, this compound can participate in elimination reactions leading to the formation of alkenes.
- Reduction Reactions: The carbonyl group in the ketone can be reduced to form alcohols.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Several synthetic routes can be employed to produce 3-Bromo-1,1,1-trifluorobutan-2-one:
- Halogenation of 1,1,1-Trifluoroacetone: This method involves the bromination of 1,1,1-trifluoroacetone under controlled conditions.
- Rearrangement Reactions: Starting from simpler halogenated compounds through rearrangement processes can yield the desired product.
- Nucleophilic Substitution Reactions: Using suitable precursors that contain reactive groups capable of substitution can also lead to the formation of this compound .
3-Bromo-1,1,1-trifluorobutan-2-one has potential applications in:
- Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds.
- Pharmaceutical Development: Its unique structure may contribute to the development of new therapeutic agents.
- Material Science: As a fluorinated compound, it may find uses in developing specialized materials with unique properties.
Several compounds share structural similarities with 3-Bromo-1,1,1-trifluorobutan-2-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-propanone | C₃H₇BrO | Lacks trifluoromethyl groups; simpler structure |
| 3-Chloro-1,1,1-trifluorobutan-2-one | C₄H₄ClF₃O | Chlorine instead of bromine; different reactivity |
| 3-Iodo-1,1,1-trifluorobutan-2-one | C₄H₄IF₃O | Iodine enhances nucleophilicity compared to bromine |
Uniqueness
3-Bromo-1,1,1-trifluorobutan-2-one stands out due to its combination of both bromine and trifluoromethyl groups. This configuration provides unique reactivity patterns not typically found in compounds with only one halogen or without fluorinated substituents. Its potential for diverse chemical transformations makes it a valuable compound in organic synthesis and material science.
XLogP3
GHS Hazard Statements
H225 (66.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (33.33%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








